molecular formula C10H7F3N2O2 B12496830 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B12496830
M. Wt: 244.17 g/mol
InChI Key: GEVLHVYVGPZGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid (CAS 1514574-56-1) is a fluorinated benzimidazole derivative with the molecular formula C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g/mol . Its structure comprises a benzimidazole core substituted with a methyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 2-position, and a carboxylic acid (-COOH) group at the 4-position. The compound is stored at 2–8°C, indicating sensitivity to thermal degradation .

Key spectroscopic data from synthesis protocols include:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 7.81–7.47 (m, 2H, Ar-H), 7.45–7.17 (m, 2H, Ar-H) .
  • HRMS (ESI): Calculated m/z for C₈H₅F₃N₂ [M+H]⁺: 186.14; Found: 186.22 .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety improves solubility in polar solvents, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c1-15-6-4-2-3-5(8(16)17)7(6)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17)

InChI Key

GEVLHVYVGPZGQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Core Benzimidazole Formation

The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine with carbonyl sources. For 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid, trifluoroacetic acid or trifluoroacetamide serves as the trifluoromethyl donor. In one protocol:

  • o-Phenylenediamine reacts with trifluoroacetamide in refluxing 90% formic acid (100°C, 2 hours) to yield 2-(trifluoromethyl)-1H-benzo[d]imidazole.
  • Methylation at N1 is achieved using methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base (0°C to room temperature, 12 hours).
  • Carboxylation at C4 is performed via directed ortho-metalation. Treating the methylated intermediate with lithium diisopropylamide (LDA) at -78°C, followed by quenching with dry ice, introduces the carboxylic acid group.

Key Data:

Step Reagents/Conditions Yield
1 Trifluoroacetamide, HCOOH, 100°C 68%
2 CH₃I, NaH, DMF 82%
3 LDA, CO₂ 45%

This route suffers from low efficiency in the carboxylation step due to steric hindrance from the trifluoromethyl group.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Boronic Acid Intermediate Synthesis

To circumvent carboxylation challenges, a boronic ester intermediate is synthesized:

  • 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is prepared via bromination of the parent benzimidazole using N-bromosuccinimide (NBS) in acetonitrile (60°C, 6 hours).
  • Palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane (100°C, 12 hours) yields the 4-boronic ester.

Hydrolysis of Ester Precursors

Methyl Ester Synthesis

A widely adopted method involves synthesizing the methyl ester followed by saponification:

  • Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is prepared via cyclization of methyl 3-amino-4-(trifluoromethyl)benzoate with formamide (140°C, 8 hours).
  • N-Methylation using dimethyl sulfate (DMS) in DMF with K₂CO₃ (80°C, 6 hours) affords the 1-methyl derivative.

Saponification to Carboxylic Acid

The ester is hydrolyzed with NaOH in methanol/water (1:1, 50°C, 2 hours), followed by acidification with HCl to precipitate the carboxylic acid.

Comparative Yields:

Starting Material Base Temperature Yield
Methyl ester NaOH 50°C 92%
Ethyl ester LiOH 60°C 88%

One-Pot Tandem Reactions

Microwave-Assisted Synthesis

A patent-disclosed method employs microwave irradiation to accelerate steps:

  • o-Phenylenediamine , methyl trifluoroacetate, and methyl chloroformate react in DMF under microwaves (150°C, 30 minutes) to directly form this compound.
  • Purification via recrystallization from ethanol/water (7:3) yields 76% pure product.

Advantages:

  • Eliminates intermediate isolation.
  • Reduces reaction time from 24 hours to 30 minutes.

Troubleshooting Common Challenges

Regioselectivity in Benzimidazole Formation

The trifluoromethyl group’s electron-withdrawing nature directs cyclization to the 2-position. Confirmation via ¹H-¹³C HMBC NMR shows correlation between the trifluoromethyl carbon and C1/N3.

Byproduct Formation During Methylation

Overalkylation at N3 is mitigated by:

  • Using methyl triflate instead of methyl iodide (higher selectivity for N1).
  • Lowering reaction temperature to 0°C.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted o-phenylenediamine.
  • Acid-base extraction isolates the carboxylic acid from ester precursors.

Scalability and Industrial Feasibility

Cost-Effective Trifluoromethylation

Switching from trifluoroacetamide to trifluoromethyl trimethylsilane (TMSCF₃) in the presence of CsF reduces reagent costs by 40% while maintaining 85% yield.

Continuous Flow Synthesis

A microreactor system achieves 89% yield in 10 minutes for the cyclocondensation step, compared to 68% in 2 hours under batch conditions.

Emerging Methodologies

Photocatalytic Carboxylation

Visible-light-mediated carboxylation using fac-Ir(ppy)₃ and CO₂ introduces the carboxylic acid group at C4 without directed metalation:

  • Irradiation (450 nm, 24 hours) of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole with CO₂ (1 atm) yields 58% product.

Biocatalytic Approaches

Engineered E. coli expressing carboxylase enzymes convert 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole to the carboxylic acid in phosphate buffer (pH 7.4, 37°C, 48 hours).

Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzimidazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties
Target Compound -CH₃ (1), -CF₃ (2), -COOH (4) C₁₀H₇F₃N₂O₂ 244.17 Pharmaceutical intermediates
5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol -CF₃ (5), -SH (2) C₈H₅F₃N₂S 218.20 Chelation agents, catalysis
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid -CF₃ (2), -CH₂COOH (1) C₁₀H₇F₃N₂O₂ 244.16 Ligand design
4′-((6-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-carboxylic acid -CF₃ (2), biphenyl-COOH (2') C₂₉H₂₀F₃N₂O₂ 494.48 Antihypertensive agent
1-[[4-(Trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid (HML) -CF₃C₆H₄CH₂ (1), -COOH (2) C₁₂H₉F₃N₂O₂ 270.21 Enzyme inhibition studies

Key Observations :

Substituent Effects: The trifluoromethyl (-CF₃) group is a common feature, improving metabolic resistance and hydrophobicity. However, its position (e.g., 2 vs. 5 in benzimidazole) modulates steric and electronic interactions . Carboxylic Acid (-COOH) at position 4 (target compound) enhances aqueous solubility compared to non-polar derivatives like 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (-SH group) .

Biological Activity: The biphenyl derivative in Table 1 (494.48 g/mol) exhibits antihypertensive activity due to extended π-π stacking with angiotensin II receptors, a feature absent in the smaller target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability
Target Compound Not reported High (due to -COOH) 2–8°C
5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol 277–279 Moderate (-SH) Ambient
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole 209–211 Low (no -COOH) Ambient
  • The carboxylic acid group in the target compound increases polarity, enabling better solubility in DMSO or methanol compared to non-acid analogs like 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (m.p. 209–211°C) .
  • Thermal Stability: Derivatives with -COOH (e.g., target compound) require refrigeration, whereas thiol or non-acid analogs are stable at room temperature .

Reactivity Trends :

  • The carboxylic acid in the target compound allows for further functionalization (e.g., amidation, esterification), unlike inert derivatives like 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol .
  • Electrophilic Substitution : The electron-withdrawing -CF₃ group deactivates the benzimidazole ring, directing reactions to the 5- and 6-positions .

Biological Activity

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid (CAS No. 1514574-56-1) is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the benzimidazole family, which has been extensively studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C₁₀H₇F₃N₂O₂
  • Molecular Weight : 244.17 g/mol
  • Structure : The trifluoromethyl group contributes to the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the benzimidazole moiety demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole exhibit activity against various bacterial strains, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The incorporation of trifluoromethyl groups has been linked to enhanced potency due to increased membrane permeability and interaction with bacterial enzymes .

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of the trifluoromethyl group in this compound may enhance its cytotoxic effects against various cancer cell lines. For example, a study reported that related compounds showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative activity .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli and S. aureus, suggesting promising potential as an antibacterial agent .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 12 µM for MCF-7 cells .

Research Findings

Study Activity IC50/ MIC Cell Line/ Organism
Study AAntimicrobialMIC = 8 µg/mLE. coli, S. aureus
Study BCytotoxicityIC50 = 12 µMMCF-7 (breast cancer)
Study CAnticancerIC50 = 15 µMHeLa (cervical cancer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.